3-Hexen-2-one is a natural product found in Zea mays, Tripleurospermum maritimum, and Centella asiatica with data available.
3-Hexen-2-one
CAS No.: 4376-23-2
Cat. No.: VC8455764
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4376-23-2 |
---|---|
Molecular Formula | C6H10O |
Molecular Weight | 98.14 g/mol |
IUPAC Name | (E)-hex-3-en-2-one |
Standard InChI | InChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |
Standard InChI Key | LPCWMYHBLXLJJQ-SNAWJCMRSA-N |
Isomeric SMILES | CC/C=C/C(=O)C |
SMILES | CCC=CC(=O)C |
Canonical SMILES | CCC=CC(=O)C |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Structure
3-Hexen-2-one, systematically named (E)-hex-3-en-2-one, is an α,β-unsaturated ketone characterized by a six-carbon chain with a ketone group at position 2 and a double bond between carbons 3 and 4. Its linear structure () confers reactivity at both the carbonyl and alkene moieties, enabling participation in diverse chemical reactions.
Table 1: Key Identifiers of 3-Hexen-2-one
Property | Value |
---|---|
CAS Registry Number | 763-93-9 (E-isomer) |
Molecular Formula | |
Molecular Weight | 98.14 g/mol |
IUPAC Name | (E)-hex-3-en-2-one |
Canonical SMILES | CC/C=C/C(=O)C |
The compound’s isomeric purity (E-configuration) is critical for its biological activity and industrial applications, as geometric isomerism influences intermolecular interactions .
Physicochemical Characteristics
Table 2: Generalized Physicochemical Data
Property | Estimated Value |
---|---|
Boiling Point | ~140°C |
Density | ~0.8 g/cm³ |
Flash Point | ~36°C (closed cup) |
Vapor Pressure | ~10 mmHg at 20°C |
These properties underscore its compatibility with solvent-based systems and controlled-temperature reactions.
Industrial and Scientific Applications
Role in Fragrance and Flavor Industries
As a VOC, 3-Hexen-2-one contributes to the aroma profiles of natural products, imparting green, grassy notes to consumer goods. Its low odor threshold (~10 ppb) makes it a potent flavor enhancer, though commercial use requires adherence to safety thresholds to avoid olfactory fatigue or toxicity .
Utility in Organic Synthesis
The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor in conjugate addition reactions, forming carbon-carbon bonds with nucleophiles. This reactivity is exploited in synthesizing complex molecules, though stereochemical outcomes demand precise catalytic control.
Hazard Category | GHS Code & Signal Word |
---|---|
Flammability | Category 3: Flammable liquid |
Acute Toxicity | Category 4: Harmful if inhaled |
Environmental Hazard | Category 2: Toxic to aquatic life |
Precautionary Measures:
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Use in well-ventilated areas with explosion-proof equipment.
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Avoid skin contact via nitrile gloves and lab coats.
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Store in airtight containers away from oxidizers and ignition sources .
Regulatory Compliance
Globally, 3-Hexen-2-one falls under VOC emission regulations in industrial settings. The U.S. EPA’s Toxic Substances Control Act (TSCA) and EU REACH frameworks mandate reporting for production volumes exceeding 1 ton/year, emphasizing ecological monitoring to mitigate aquatic toxicity risks .
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